molecular formula C30H45F3N8O7 B15092683 MM-589 Tfa

MM-589 Tfa

Cat. No.: B15092683
M. Wt: 686.7 g/mol
InChI Key: NARXNZHWAWPJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MM-589 Tfa is a potent inhibitor of WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. It binds to WDR5 with an IC50 of 0.90 nM and inhibits the MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM . This compound is primarily used in scientific research for its ability to inhibit specific protein interactions involved in leukemia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MM-589 Tfa involves the preparation of a macrocyclic peptidomimetic structure. The synthetic route typically includes the following steps:

    Peptide Coupling: The initial step involves the coupling of amino acids to form a peptide chain.

    Macrocyclization: The peptide chain is then cyclized to form a macrocyclic structure.

    Functionalization: The macrocyclic structure is functionalized with various side chains to enhance its binding affinity and selectivity.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as automated peptide synthesizers and large-scale chromatography are employed to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

MM-589 Tfa undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.

    Reduction: Reduction reactions can occur at specific functional groups within the macrocyclic structure.

    Substitution: Substitution reactions are possible at various positions on the macrocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their altered biological activity and binding properties.

Scientific Research Applications

MM-589 Tfa has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study protein-protein interactions and enzyme inhibition.

    Biology: The compound is employed in cell-based assays to investigate its effects on cell growth and differentiation.

    Medicine: this compound is studied for its potential therapeutic applications in treating leukemia and other cancers.

    Industry: It is used in the development of new drugs and therapeutic agents targeting specific protein interactions.

Comparison with Similar Compounds

Similar Compounds

    MM-589 (racemic mixture): A racemic mixture of MM-589 Tfa with similar inhibitory properties.

    Ruxolitinib phosphate: A JAK1/2 inhibitor with different molecular targets but similar therapeutic applications.

    Delgocitinib: A JAK inhibitor used in the treatment of inflammatory diseases.

Uniqueness

This compound is unique in its high affinity and selectivity for the WDR5-MLL protein-protein interaction. Unlike other inhibitors, it specifically targets the MLL H3K4 methyltransferase activity, making it a valuable tool in leukemia research and potential therapeutic applications .

Properties

Molecular Formula

C30H45F3N8O7

Molecular Weight

686.7 g/mol

IUPAC Name

N-[6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)

InChI Key

NARXNZHWAWPJIY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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